molecular formula C9H15NO3 B1279035 tert-Butyl 5-oxo-L-prolinate CAS No. 35418-16-7

tert-Butyl 5-oxo-L-prolinate

Cat. No. B1279035
CAS RN: 35418-16-7
M. Wt: 185.22 g/mol
InChI Key: QXGSPAGZWRTTOT-LURJTMIESA-N
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Description

“tert-Butyl 5-oxo-L-prolinate” is a chemical compound with the molecular formula C9H15NO3 . It is used as a starting material or synthon in the synthesis of angiotensin-converting enzyme inhibitors and in the synthesis of phenanthroindolizidine alkaloids named (+)-tylophorine and antofine .


Synthesis Analysis

The synthesis of “tert-Butyl 5-oxo-L-prolinate” involves a three-step synthetic procedure starting with intermediate 5e . More details about the synthesis process can be found in the referenced papers .


Molecular Structure Analysis

The molecular structure of “tert-Butyl 5-oxo-L-prolinate” contains a total of 28 bonds, including 13 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, 1 five-membered ring, 1 aliphatic ester, and 1 aliphatic secondary amide .


Chemical Reactions Analysis

“tert-Butyl 5-oxo-L-prolinate” is involved in various chemical reactions. For instance, it is used in the synthesis of angiotensin-converting enzyme inhibitors and phenanthroindolizidine alkaloids . It also plays a role in the synthesis of prodrugs .


Physical And Chemical Properties Analysis

The molecular weight of “tert-Butyl 5-oxo-L-prolinate” is 185.22 g/mol . More detailed physical and chemical properties can be found in the referenced papers .

Safety and Hazards

“tert-Butyl 5-oxo-L-prolinate” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle this chemical with appropriate safety measures, including wearing protective gloves, clothing, eye protection, and face protection .

Mechanism of Action

Target of Action

It is commonly used as an optically active substance in organic synthesis, often serving as a substrate or ligand for chiral catalytic reactions .

Mode of Action

The compound’s mode of action involves its interaction with its targets through chemical reactions. For instance, it has been reported that both 1,3-chelation and the formation of a tetrahedral intermediate are key factors for the unusual nucleophilic behavior of a metal t-butoxide in a transesterification reaction .

Biochemical Pathways

It is known to be involved in various synthetic applications, including the synthesis of angiotensin-converting enzyme inhibitors and phenanthroindolizidine alkaloids .

Pharmacokinetics

It is known that the compound is a white crystalline solid that is stable at room temperature and has relatively low solubility, being soluble in some organic solvents such as ethanol and dimethylformamide .

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on its role in the specific reactions it is involved in. For instance, in the synthesis of angiotensin-converting enzyme inhibitors and phenanthroindolizidine alkaloids, the compound serves as a key intermediate .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound is stable at room temperature and its solubility can be influenced by the choice of solvent . Additionally, the compound’s reactivity and efficacy in reactions can be influenced by factors such as temperature, pH, and the presence of other reactants .

properties

IUPAC Name

tert-butyl (2S)-5-oxopyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-9(2,3)13-8(12)6-4-5-7(11)10-6/h6H,4-5H2,1-3H3,(H,10,11)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXGSPAGZWRTTOT-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1CCC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20188899
Record name tert-Butyl 5-oxo-L-prolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20188899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 5-oxo-L-prolinate

CAS RN

35418-16-7
Record name 5-Oxo-L-proline 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35418-16-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 5-oxo-L-prolinate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name tert-Butyl 5-oxo-L-prolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20188899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 5-oxo-L-prolinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.763
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

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